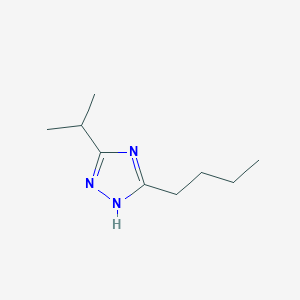
3-Butyl-5-isopropyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-5-isopropyl-1H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with butyl and isopropyl groups. Triazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5-isopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-5-isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
3-Butyl-5-isopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 3-Butyl-5-isopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound with a similar triazole ring structure.
3-Butyl-1H-1,2,4-triazole: A compound with a butyl group but lacking the isopropyl substitution.
5-Isopropyl-1H-1,2,4-triazole: A compound with an isopropyl group but lacking the butyl substitution.
Uniqueness: 3-Butyl-5-isopropyl-1H-1,2,4-triazole is unique due to the presence of both butyl and isopropyl groups, which can enhance its biological activity and specificity. This dual substitution can lead to improved binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-butyl-3-propan-2-yl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H17N3/c1-4-5-6-8-10-9(7(2)3)12-11-8/h7H,4-6H2,1-3H3,(H,10,11,12) |
InChI Key |
KEKKQVPRPUBQHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NN1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















